Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chloropyridine group, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The pyrrolidine ring can be introduced via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the attachment of the chloropyridine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and bromination steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are often used in medicinal chemistry for their pharmacological properties.
Chloropyridine derivatives: These compounds are known for their use in agrochemicals and pharmaceuticals.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-8-19-5-3-14(13)24-12-4-6-20(9-12)17(21)11-1-2-15-16(7-11)23-10-22-15/h1-3,5,7-8,12H,4,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXXMHNJSBRRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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